molecular formula C29H32N6O3S B11666538 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11666538
M. Wt: 544.7 g/mol
InChI Key: UDPKTDICTZGNBE-NDZAJKAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C27H28N6OS This compound is known for its unique structural features, which include a triazole ring, a diethylamino group, and a dimethoxyphenyl group

Preparation Methods

The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common synthetic route includes the condensation of 4-(diethylamino)benzaldehyde with 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets within cells. The compound is believed to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:

  • N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[4,5-diphenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[4,5-diphenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-diphenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity .

Properties

Molecular Formula

C29H32N6O3S

Molecular Weight

544.7 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C29H32N6O3S/c1-5-34(6-2)23-15-12-21(13-16-23)19-30-31-27(36)20-39-29-33-32-28(35(29)24-10-8-7-9-11-24)22-14-17-25(37-3)26(18-22)38-4/h7-19H,5-6,20H2,1-4H3,(H,31,36)/b30-19+

InChI Key

UDPKTDICTZGNBE-NDZAJKAJSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.